N-(furan-2-ylmethyl)-N'-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide
Overview
Description
N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide is a complex organic compound that features a unique combination of furan, chromen, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl and 8-methoxy-2-oxochromen-3-yl intermediates, followed by their coupling with a thiazolyl derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide can undergo several types of chemical reactions, including:
Oxidation: The furan and chromen rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Functional groups on the furan, chromen, or thiazolyl rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler, more saturated compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide: shares similarities with other compounds containing furan, chromen, and thiazolyl groups.
Furan-2-ylmethyl derivatives: Similar in structure but may lack the chromen or thiazolyl components.
Chromen derivatives: Similar but may not contain the furan or thiazolyl groups.
Thiazolyl derivatives: Similar but may not include the furan or chromen components.
Uniqueness
The uniqueness of N-(furan-2-ylmethyl)-N’-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide lies in its combination of these three distinct functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[4-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-29-17-6-2-4-13-10-15(21(28)31-20(13)17)16-12-32-22(24-16)25-19(27)8-7-18(26)23-11-14-5-3-9-30-14/h2-6,9-10,12H,7-8,11H2,1H3,(H,23,26)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNTVTWLVFNNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC(=O)CCC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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